4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Overview
Description
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a chemical compound with the CAS Number: 1192352-08-1. It has a molecular weight of 550.4 and its linear formula is C22H34Br2N2O2S .
Synthesis Analysis
The synthesis of 4,7-dibromo-5,6-bis(octyloxy)benzo-[c][1,2,5]-thiadiazole involves two stages. In the first stage, the compound is combined with tetrakis(triphenylphosphine) palladium (0) and potassium carbonate in tetrahydrofuran and water at 50℃ for 0.25h in an inert atmosphere. In the second stage, (4-{bis[4-(octyloxy)phenyl]amino}phenyl)boronic acid is added in tetrahydrofuran and water at 60℃ for 6h in an inert atmosphere .Molecular Structure Analysis
The molecular structure of this compound has been studied using scanning tunneling microscopy (STM). The self-assembly of the compound on a highly oriented graphite (HOPG) surface was found to be solvent-dependent .Physical and Chemical Properties Analysis
The compound is a solid at room temperature. The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .Scientific Research Applications
Electrochromic Materials and Devices
- Optical and Electrochemical Properties : Studies have shown that derivatives of benzothiadiazole, including 4,7-dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole, possess significant electrochemical and optical properties. These properties make them suitable for applications in electrochromic materials and devices, especially in polymers designed for electrochromic applications (Xu et al., 2018).
Photovoltaic Applications
- Solar Cell Efficiency : Incorporation of benzothiadiazole units into copolymers can enhance their photovoltaic properties. These materials have been investigated for their potential in improving the efficiency of solar cells, especially in bulk heterojunction solar cells (Ding et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
- Enhanced Fluorescence and Electron Affinities : Studies indicate that derivatives of 4,7-dibromo-2,1,3-benzothiadiazole exhibit high fluorescent quantum yields and high electron affinities, which are crucial properties for testing in OLEDs. These properties are significant for the development of efficient and durable OLEDs (Neto et al., 2005).
Optoelectronic Devices
- Flexible and Fluorescent Single Crystals : The use of 4,7-dibromo-2,1,3-benzothiadiazole in the synthesis of organic single crystals demonstrates unique properties such as elastic bending flexibility and crystalline-state fluorescence. These characteristics are essential for the development of high-performance optoelectronic devices (Hayashi et al., 2017).
Molecular Self-Assembly
- Solvent-Dependent Self-Assembly : Research has explored the solvent effect on the self-assembly of 4,7-dibromo-5,6-bis(octyloxy)benzo[c][1,2,5] thiadiazole, indicating solvent-dependent assembly patterns. This aspect is vital for understanding and controlling molecular self-assembly in nanotechnology applications (Zha et al., 2013).
Biomedical Applications
- Label-Free DNA Microarrays : The synthesis of cationic, water-soluble conjugated polymers incorporating 4,7-dibromo-2,1,3-benzothiadiazole has been utilized in the development of label-free DNA microarrays. This application demonstrates the potential of these materials in biomedical research and diagnostics (Liu & Bazan, 2006).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the compound can form different patterns on a graphite surface depending on the solvent used, suggesting that its interactions with targets could be solvent-dependent .
Action Environment
The action of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is influenced by environmental factors such as the solvent in which it is dissolved . For instance, the compound forms different patterns on a graphite surface when dissolved in 1-phenyloctane compared to 1-octanoic acid . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors.
Properties
IUPAC Name |
4,7-dibromo-5,6-dioctoxy-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34Br2N2O2S/c1-3-5-7-9-11-13-15-27-21-17(23)19-20(26-29-25-19)18(24)22(21)28-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCVJZVDAAWTFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Br2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736837 | |
Record name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192352-08-1 | |
Record name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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